2-(4-Bromo-2-fluorobenzyl)malonic acid
Overview
Description
2-(4-Bromo-2-fluorobenzyl)malonic acid is an organic compound with the molecular formula C10H8BrFO4 and a molecular weight of 291.07 g/mol. This compound is characterized by the presence of a bromine and a fluorine atom attached to a benzyl group, which is further connected to a malonic acid moiety. The unique combination of these functional groups makes it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-fluorobenzyl)malonic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-bromo-2-fluorobenzyl bromide.
Reaction with Malonic Acid: The key step involves the reaction of 4-bromo-2-fluorobenzyl bromide with malonic acid in the presence of a base such as sodium ethoxide or potassium carbonate. This reaction is typically carried out in an organic solvent like ethanol or dimethylformamide (DMF) under reflux conditions.
Purification: The crude product is then purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-fluorobenzyl)malonic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl intermediates.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of benzyl alcohols.
Scientific Research Applications
2-(4-Bromo-2-fluorobenzyl)malonic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of potential drug candidates for various therapeutic areas.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-fluorobenzyl)malonic acid involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-fluorobenzoic acid
- 4-Bromo-2-fluorobenzyl bromide
- 2-Bromo-4-fluorobenzoic acid
Uniqueness
2-(4-Bromo-2-fluorobenzyl)malonic acid is unique due to the presence of both bromine and fluorine atoms on the benzyl group, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2-[(4-bromo-2-fluorophenyl)methyl]propanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFO4/c11-6-2-1-5(8(12)4-6)3-7(9(13)14)10(15)16/h1-2,4,7H,3H2,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKCRTTWTMURVLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)CC(C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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